molecular formula C21H19N3O3S B11372253 Methyl 4-({[(2-methyl-6-phenylpyrimidin-4-yl)sulfanyl]acetyl}amino)benzoate

Methyl 4-({[(2-methyl-6-phenylpyrimidin-4-yl)sulfanyl]acetyl}amino)benzoate

Cat. No.: B11372253
M. Wt: 393.5 g/mol
InChI Key: NMGHLSGHZUQENT-UHFFFAOYSA-N
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Description

METHYL 4-{2-[(2-METHYL-6-PHENYLPYRIMIDIN-4-YL)SULFANYL]ACETAMIDO}BENZOATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-{2-[(2-METHYL-6-PHENYLPYRIMIDIN-4-YL)SULFANYL]ACETAMIDO}BENZOATE typically involves multiple steps, starting with the preparation of the pyrimidine ring. The process often includes the following steps:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with the pyrimidine ring.

    Acetamido Group Addition: The acetamido group is added through an acylation reaction, typically using acetic anhydride or acetyl chloride.

    Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-{2-[(2-METHYL-6-PHENYLPYRIMIDIN-4-YL)SULFANYL]ACETAMIDO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration and halogens (Cl₂, Br₂) for halogenation are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

METHYL 4-{2-[(2-METHYL-6-PHENYLPYRIMIDIN-4-YL)SULFANYL]ACETAMIDO}BENZOATE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 4-{2-[(2-METHYL-6-PHENYLPYRIMIDIN-4-YL)SULFANYL]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets. The pyrimidine ring can bind to enzymes or receptors, modulating their activity. The sulfanyl group may participate in redox reactions, influencing cellular processes. The compound’s overall effect is determined by its ability to interact with multiple pathways and targets within the biological system.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-6-phenylpyrimidin-2-amine: Shares the pyrimidine core but lacks the sulfanyl and acetamido groups.

    Methyl 2-({[(4,6-dimethoxypyrimidin-2-yl)carbamoyl]amino}benzoate): Similar ester and benzoate structure but different substituents on the pyrimidine ring.

Uniqueness

METHYL 4-{2-[(2-METHYL-6-PHENYLPYRIMIDIN-4-YL)SULFANYL]ACETAMIDO}BENZOATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C21H19N3O3S

Molecular Weight

393.5 g/mol

IUPAC Name

methyl 4-[[2-(2-methyl-6-phenylpyrimidin-4-yl)sulfanylacetyl]amino]benzoate

InChI

InChI=1S/C21H19N3O3S/c1-14-22-18(15-6-4-3-5-7-15)12-20(23-14)28-13-19(25)24-17-10-8-16(9-11-17)21(26)27-2/h3-12H,13H2,1-2H3,(H,24,25)

InChI Key

NMGHLSGHZUQENT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)SCC(=O)NC2=CC=C(C=C2)C(=O)OC)C3=CC=CC=C3

Origin of Product

United States

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